1-(2-Fluorophenyl)propan-1-amine hydrochloride

Catalog No.
S897960
CAS No.
1955554-65-0
M.F
C9H13ClFN
M. Wt
189.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Fluorophenyl)propan-1-amine hydrochloride

CAS Number

1955554-65-0

Product Name

1-(2-Fluorophenyl)propan-1-amine hydrochloride

IUPAC Name

1-(2-fluorophenyl)propan-1-amine;hydrochloride

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

InChI

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H

InChI Key

VVIJOOJNOZEOGM-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1F)N.Cl

Canonical SMILES

CCC(C1=CC=CC=C1F)N.Cl

1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring. This unique substitution imparts distinct electronic and steric properties to the molecule, influencing its chemical behavior and biological activity. The compound is known for its potential applications in medicinal chemistry and organic synthesis, serving as an intermediate in the development of various pharmaceutical agents.

Involving 1-(2-Fluorophenyl)propan-1-amine hydrochloride include:

  • Reductive Amination: This reaction typically involves the conversion of an aldehyde or ketone to an amine using a reducing agent. For instance, 2-fluorobenzaldehyde can be reacted with propan-1-amine in the presence of a reducing agent to yield the target amine.
  • Formation of Hydrochloride Salt: The free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid. This step is crucial for enhancing the solubility and stability of the compound in various applications.

1-(2-Fluorophenyl)propan-1-amine hydrochloride exhibits notable biological activity, primarily attributed to its interaction with neurotransmitter systems. The fluorine atom enhances its binding affinity to specific receptors, potentially modulating neurotransmitter levels and influencing neurological pathways. Research indicates that compounds with similar structures may exhibit effects on mood regulation and cognitive functions, making them candidates for further pharmacological studies.

The synthesis of 1-(2-Fluorophenyl)propan-1-amine hydrochloride can be achieved through several methods:

  • Starting Material Preparation: The synthesis often begins with (S)-1-(2-Fluorophenyl)propan-1-ol, which is converted into the corresponding amine through dehydroxylation reactions.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation can be employed to facilitate the conversion of precursors into the desired amine form.
  • Continuous Flow Synthesis: This method enhances efficiency and yield by allowing for uninterrupted production processes.

The applications of 1-(2-Fluorophenyl)propan-1-amine hydrochloride are diverse:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds targeting neurological disorders.
  • Organic Synthesis: The compound acts as a building block for more complex organic molecules, facilitating research in synthetic chemistry.
  • Biological Studies: It is utilized in studies investigating the effects of fluorinated amines on biological systems, contributing to our understanding of their pharmacological properties.

Interaction studies involving 1-(2-Fluorophenyl)propan-1-amine hydrochloride focus on its binding affinity to various receptors and enzymes. These studies reveal how the compound modulates enzymatic activities and receptor interactions, which can lead to significant biological effects. The presence of fluorine enhances these interactions, making it a subject of interest in drug development and pharmacology.

Several compounds share structural similarities with 1-(2-Fluorophenyl)propan-1-amine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride1391431-90-51.00Contains two fluorine atoms, enhancing lipophilicity.
(S)-1-(2-Fluorophenyl)ethanamine hydrochloride1332832-14-00.98Shorter carbon chain; potential for different biological activity.
(R)-1-(2-Fluorophenyl)ethanamine hydrochloride1168139-43-20.98Enantiomeric form that may exhibit different pharmacokinetics.
(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride1391449-47-00.98Similar structure but with additional fluorination affecting reactivity.

These compounds highlight the uniqueness of 1-(2-Fluorophenyl)propan-1-amine hydrochloride due to its specific fluorination pattern and chiral nature, which influence its chemical properties and potential therapeutic applications.

Dates

Modify: 2023-08-16

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